molecular formula C29H29NO5 B1592936 Ethyl 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)isoxazole-3-carboxylate CAS No. 747414-20-6

Ethyl 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)isoxazole-3-carboxylate

Cat. No.: B1592936
CAS No.: 747414-20-6
M. Wt: 471.5 g/mol
InChI Key: JWLDSZFGMHPMOO-UHFFFAOYSA-N
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Description

Ethyl 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)isoxazole-3-carboxylate is a synthetic isoxazole derivative featuring a substituted phenyl ring and an ethyl ester group. The compound’s structure includes:

  • A phenyl ring substituted with two benzyloxy groups (at positions 2 and 4) and an isopropyl group (at position 5).
  • An isoxazole ring with a carboxylate ethyl ester at position 3.

Synthesis: The compound is synthesized via refluxing a precursor (compound 53) with hydroxylamine hydrochloride in ethanol under a nitrogen atmosphere, yielding a yellow solid with a 74% yield .

Properties

IUPAC Name

ethyl 5-[2,4-bis(phenylmethoxy)-5-propan-2-ylphenyl]-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO5/c1-4-32-29(31)25-16-28(35-30-25)24-15-23(20(2)3)26(33-18-21-11-7-5-8-12-21)17-27(24)34-19-22-13-9-6-10-14-22/h5-17,20H,4,18-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLDSZFGMHPMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC(=C(C=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647251
Record name Ethyl 5-[2,4-bis(benzyloxy)-5-(propan-2-yl)phenyl]-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

747414-20-6
Record name Ethyl 5-[2,4-bis(benzyloxy)-5-(propan-2-yl)phenyl]-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)isoxazole-3-carboxylate (CAS: 747414-20-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C29H29NO5
  • Molecular Weight : 471.56 g/mol
  • Purity : 96%
  • IUPAC Name : this compound

Biological Activity Overview

This compound has been studied for various biological activities including:

  • Antimicrobial Activity : The compound has shown potential against several bacterial strains.
  • Anticancer Properties : Research indicates cytotoxic effects on various cancer cell lines.
  • Enzyme Inhibition : It may modulate specific enzymes involved in disease pathways.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound. It has been tested against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coliTBD
Bacillus subtilisTBD
Staphylococcus aureusTBD

The results indicate that the compound possesses a broad spectrum of activity, making it a candidate for further development in treating bacterial infections.

Anticancer Activity

The anticancer potential of this compound has been assessed through in vitro studies on various cancer cell lines:

Cell LineIC50 (µM)Effect
MCF-7TBDCytotoxic
A549TBDCytotoxic
HepG2TBDCytotoxic

These studies suggest that the compound may selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing signaling pathways.

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship (SAR) have revealed that modifications in the chemical structure significantly impact biological activity.

Key Findings:

  • The presence of benzyloxy and isopropyl groups enhances antimicrobial and anticancer activities.
  • Alterations in the isoxazole moiety can lead to variations in potency against specific targets.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted significant antibacterial activity against E. coli and Bacillus subtilis, suggesting its potential use in treating bacterial infections.
  • Cytotoxicity Against Cancer Cells : In vitro studies have shown selective toxicity towards cancer cells like MCF-7 and A549, indicating a promising therapeutic application.
  • SAR Investigations : Research has indicated that modifications to the benzyloxy and carboxylic acid groups can enhance or diminish biological activity, providing insights for future drug design efforts.

Comparison with Similar Compounds

The structural and functional properties of Ethyl 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)isoxazole-3-carboxylate are compared below with four analogous compounds (Table 1). Key differences lie in substituents, molecular weight, and physicochemical properties.

Table 1: Comparative Analysis of Isoxazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Key Properties/Applications
This compound (Target) C₃₁H₃₁NO₅ (estimated) 521.6 2,4-bis(benzyloxy)-5-isopropylphenyl, ethyl ester Yellow solid Potential Hsp90 inhibitor; synthesized via hydroxylamine hydrochloride
Ethyl 5-(2,4-bis(benzyloxy)-5-chlorophenyl)isoxazole-3-carboxylate C₂₆H₂₂ClNO₅ 463.91 2,4-bis(benzyloxy)-5-chlorophenyl, ethyl ester Not specified Chlorine substituent enhances electron-withdrawing effects; stored at 2–8°C
5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-iodoisoxazole-3-carboxamide C₂₉H₂₉IN₂O₄ 596.46 4-iodo, N-ethyl carboxamide Solid powder Iodine atom enables radiopharmaceutical applications; soluble in DMSO
5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-(4-morpholinomethylphenyl)isoxazole-3-carboxamide C₄₀H₄₃N₃O₅ 645.8 4-(4-morpholinomethyl)phenyl, N-ethyl carboxamide Not specified High lipophilicity (XLogP3 = 7.2); used in targeted drug delivery
Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate C₁₆H₁₅NO₅ (estimated) 301.3 4-(ethoxycarbonyl)phenyl, ethyl ester Not specified Ethoxycarbonyl group influences metabolic stability; used in polymer research

Structural and Functional Insights

Substituent Effects :
  • Chlorine vs. Isopropyl (Target vs. Chlorophenyl Analog): The chlorophenyl analog (C₂₆H₂₂ClNO₅) has a lower molecular weight (463.91 vs. ~521.6) due to chlorine’s smaller atomic mass compared to isopropyl. Chlorine’s electron-withdrawing nature may alter reactivity and binding affinity in biological systems .
  • Iodine and Carboxamide (Iodo-carboxamide) :
    • The iodine atom (atomic weight ~127) increases molecular weight (596.46) and enables applications in radiopharmaceuticals or crystallography due to heavy-atom effects .
Ester vs. Carboxamide :
  • The target compound’s ethyl ester group contrasts with the carboxamide derivatives (e.g., iodo-carboxamide). Esters are generally more prone to hydrolysis, affecting metabolic stability, while carboxamides offer greater resistance to enzymatic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)isoxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)isoxazole-3-carboxylate

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